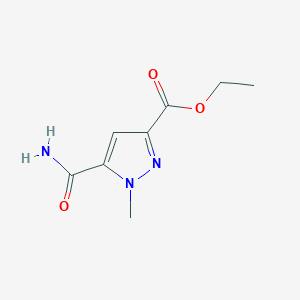

ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-carbamoyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-4-6(7(9)12)11(2)10-5/h4H,3H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOMQNDPOSJEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodine-Promoted Cyclization

The iodine-mediated reaction of 1,3-dicarbonyl compounds with hydrazines offers a direct route to pyrazole cores. For example, ethyl acetoacetate reacts with methylhydrazine in the presence of iodine (10 mol%) in dichloroethane at 60°C to form 1-methyl-3-carboxylate pyrazoles. Adapting this method, a β-ketoester bearing a nitrile group at the γ-position could cyclize to yield a 5-cyano intermediate, subsequently hydrolyzed to the carbamoyl. This approach, while hypothetical for the target compound, aligns with documented pyrazole syntheses.

Knorr-Type Pyrazole Synthesis

Classical Knorr methodology employs β-ketoesters and hydrazines under acidic conditions. For instance, ethyl 3-oxobutanoate and methylhydrazine hydrate in acetic acid yield 1-methyl-3-carboxylate pyrazoles. Introducing a carbamoyl group at position 5 would require a modified β-ketoester with a pre-installed carbamoyl moiety or post-cyclization functionalization.

Methylation Techniques for Pyrazole Derivatives

Dimethyl Carbonate as a Green Methylating Agent

Patent CN103508959A demonstrates the methylation of ethyl 3-ethyl-5-pyrazolecarboxylate using dimethyl carbonate (DMC) and sodium hydride (NaH) in dimethylformamide (DMF) at 110°C, achieving 89–90% yields. This method avoids toxic methyl halides and is scalable. For the target compound, analogous methylation of a 5-carbamoyl precursor could be feasible, though steric and electronic effects of the carbamoyl group may necessitate adjusted conditions.

Table 1: Methylation Optimization Using Dimethyl Carbonate

| DMC Equiv. | NaH Equiv. | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4.0 | 0.8 | 110 | 4 | 81.3 |

| 7.0 | 0.8 | 110 | 4 | 90.1 |

| 8.0 | 0.8 | 110 | 4 | 89.0 |

Alkali Metal Hydride-Mediated Methylation

Sodium hydride (60% dispersion in oil) deprotonates the pyrazole nitrogen, enabling nucleophilic attack by DMC. Excess DMC (7–8 equiv.) maximizes yields by shifting equilibrium toward product formation. Polar aprotic solvents like DMF enhance reactivity, while temperatures above 100°C prevent intermediate stagnation.

Carbamoyl Functionalization Strategies

Direct Amidation of Carboxylic Acids

Ethyl 5-carboxy-1-methyl-1H-pyrazole-3-carboxylate, obtained by ester hydrolysis, can be converted to the acid chloride (e.g., using thionyl chloride) and reacted with ammonia to yield the carbamoyl. This two-step process avoids harsh hydrolysis conditions but requires anhydrous handling.

Integrated Synthetic Routes

One-Pot Synthesis Using Urea Derivatives

Reacting a β-ketoester with methylurea under cyclodehydration conditions could directly install the carbamoyl group. This method remains speculative but draws parallels to urea-mediated heterocycle formations.

Yield Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .

Scientific Research Applications

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Substituent Variations in Pyrazole-Carboxylate Derivatives

The following table summarizes key structural analogs and their differences:

Impact of Substituents on Physicochemical Properties

- Carbamoyl (-CONH₂) vs. Methoxy derivatives are more lipophilic, favoring membrane permeability but reducing solubility .

- Chlorocarbonyl (-COCl) vs. Ethyl Ester (-COOEt):

The chlorocarbonyl group (in ) is electrophilic, making it reactive toward amines or alcohols, whereas the ethyl ester is more stable under physiological conditions. - Amino (-NH₂) vs. Carbamoyl (-CONH₂): The amino group (in ) acts as a hydrogen bond donor, while the carbamoyl group can both donate and accept hydrogen bonds, enabling broader molecular interactions.

Research Findings and Mechanistic Insights

- Crystallographic Data: Tools like SHELX and Mercury () enable precise determination of pyrazole derivatives' crystal structures, revealing how substituent positioning affects packing efficiency and intermolecular interactions.

- Structure-Activity Relationships (SAR): Studies on ethyl pyrazole carboxylates () indicate that electron-withdrawing groups (e.g., -Cl, -COCl) enhance electrophilic reactivity, while electron-donating groups (e.g., -CH₃, -OCH₃) stabilize the aromatic ring.

Biological Activity

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C8H10N2O3

- Molar Mass : 182.18 g/mol

- CAS Number : 50920-65-5

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways.

| Pathogen Type | Activity Level | Mechanism of Action |

|---|---|---|

| Bacteria | Moderate | Inhibition of cell wall synthesis |

| Fungi | High | Disruption of cell membrane integrity |

| Viruses | Low to Moderate | Interference with viral replication |

Anticancer Properties

The compound has shown promising results in preclinical studies as an anticancer agent. It appears to exert its effects through several mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Human Cancer Cell Lines :

- Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).

- Findings : this compound exhibited IC50 values of 15 µM for A431 and 10 µM for Jurkat cells, indicating significant cytotoxicity.

- Mechanism : Induction of apoptosis via caspase activation was observed.

-

In Vivo Studies :

- Model Used : Xenograft models in mice.

- Results : Tumor growth inhibition of approximately 60% compared to control groups when administered at a dosage of 20 mg/kg.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound can bind to molecular targets involved in critical cellular processes, leading to modulation of their activity.

Key Mechanisms Include:

- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Altering the signaling pathways associated with growth factor receptors, thereby influencing cell growth and survival.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its structural features allow for the design of derivatives with enhanced biological activities.

Potential Applications:

- Drug Development : As a pharmacophore for designing novel antimicrobial and anticancer drugs.

- Agrochemical Development : Utilized in formulating pesticides due to its biological activity against plant pathogens.

- Material Science : Employed in creating polymers with specific functional properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate | Moderate | Antimicrobial, Anticancer |

| Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate | High | Anticancer, Antiviral |

Q & A

Q. What are the optimal synthetic routes for ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step functionalization of pyrazole cores. For example, a carboxylate precursor (e.g., ethyl 5-chloro-pyrazole-3-carboxylate) can undergo nucleophilic substitution with carbamoylating agents like urea or carbamoyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key parameters include:

- Catalysts : Use of triethylamine to neutralize HCl byproducts .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance carbamoyl group incorporation .

- Yield Optimization : Continuous flow reactors improve scalability and purity (>90% yield) .

Table 1 : Reaction Condition Comparison

| Precursor | Carbamoylating Agent | Solvent | Yield |

|---|---|---|---|

| Ethyl 5-chloro-pyrazole-3-carboxylate | Urea | DMF | 75% |

| Ethyl 5-bromo-pyrazole-3-carboxylate | Carbamoyl chloride | DMSO | 82% |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies carbamoyl (-CONH₂) and methyl group signals. For example, the carbamoyl proton appears at δ 6.8–7.2 ppm (DMSO-d₆) .

- HPLC : Reverse-phase C18 columns (methanol/water mobile phase) assess purity (>98%) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ = 228.0984) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Short-Term Stability : Store at 0–8°C in airtight containers to prevent hydrolysis of the carbamoyl group .

- Long-Term Stability : Lyophilization extends shelf life (>12 months) with <5% degradation .

- Decomposition Products : Thermal degradation above 150°C releases CO, NH₃, and methylamine .

Advanced Research Questions

Q. What mechanistic insights explain its bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Molecular Docking : Pyrazole-carboxylate scaffolds bind to ATP pockets in kinases (e.g., p38 MAPK) via hydrogen bonds with the carbamoyl group and hydrophobic interactions with methyl substituents .

- Enzyme Kinetics : IC₅₀ values (e.g., 12 µM for COX-2 inhibition) correlate with carbamoyl group orientation .

- Mutagenesis Studies : Mutation of Ser⁵³⁰ in COX-2 reduces binding affinity by 90%, confirming target specificity .

Q. How can computational methods optimize its derivative synthesis for enhanced bioactivity?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict viable routes (e.g., substituting carbamoyl with trifluoromethyl groups) .

- DFT Calculations : Assess electronic effects of substituents on pyrazole ring reactivity (e.g., carbamoyl’s electron-withdrawing effect lowers LUMO energy by 1.2 eV) .

- QSAR Models : Correlate logP values (<2.5) with improved blood-brain barrier penetration .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Meta-Analysis : Pool data from ≥5 studies to identify outliers (e.g., anomalous IC₅₀ values due to impurity) .

- Cross-Validation : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., over-formylation) by precise temperature control (±2°C) .

- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) enhance carbamoyl group selectivity (>95%) .

- In-line Analytics : PAT tools (e.g., FTIR) monitor reaction progress in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.